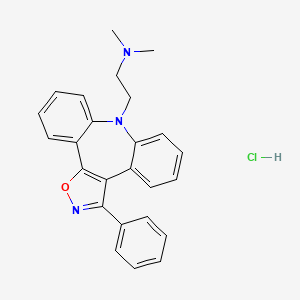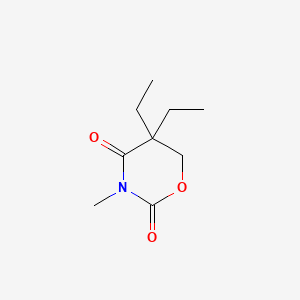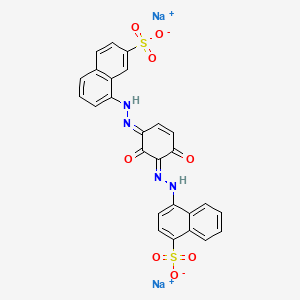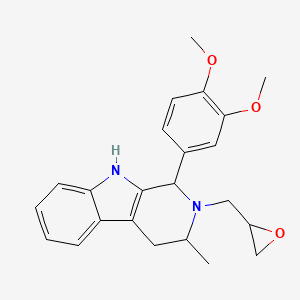
Dapagliflozin diproline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dapagliflozin diproline is a compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is primarily used in the treatment of type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. This compound has also shown potential benefits in treating heart failure and chronic kidney disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dapagliflozin involves several steps, starting from commercially available raw materials. One common method involves the hydrolysis of an acetylated dapagliflozin intermediate in the presence of an amine base . Another approach includes the enantioselective deethylation of dapagliflozin to produce its metabolites .
Industrial Production Methods
Industrial production of dapagliflozin typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrolysis, purification, and crystallization to obtain the final product .
化学反应分析
Types of Reactions
Dapagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active metabolites .
Common Reagents and Conditions
Common reagents used in the synthesis and transformation of dapagliflozin include activated manganese dioxide (MnO2) for oxidation and sodium bicarbonate (NaHCO3) for neutralization . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the chemical reactions of dapagliflozin include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin. These metabolites have similar biochemical and pharmacological actions as the parent compound .
科学研究应用
作用机制
Dapagliflozin diproline exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) located in the proximal tubule of the nephron. This inhibition reduces glucose reabsorption in the kidneys, leading to increased glucose excretion through urine. Additionally, dapagliflozin reduces sodium reabsorption, which can lower blood pressure and improve cardiovascular outcomes .
相似化合物的比较
Similar Compounds
Empagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Canagliflozin: Also an SGLT2 inhibitor, used for managing type 2 diabetes. It shares similar mechanisms of action but may have different safety profiles.
Ertugliflozin: Another member of the SGLT2 inhibitor class, used for glycemic control in diabetes patients.
Uniqueness of Dapagliflozin Diproline
This compound is unique due to its specific molecular structure, which allows for effective inhibition of SGLT2. It has shown significant benefits in reducing the risk of cardiovascular events and improving renal outcomes, making it a valuable addition to the treatment options for diabetes and related conditions .
属性
CAS 编号 |
960404-62-0 |
|---|---|
分子式 |
C31H43ClN2O10 |
分子量 |
639.1 g/mol |
IUPAC 名称 |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H25ClO6.2C5H9NO2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;2*7-5(8)4-2-1-3-6-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;2*4,6H,1-3H2,(H,7,8)/t17-,18-,19+,20-,21+;2*4-/m100/s1 |
InChI 键 |
SAKQQYWVEGDWOE-UFLUWJSBSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O |
规范 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)




![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)


![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)



